molecular formula C24H33N3O4 B123750 Ranolazine CAS No. 142387-99-3

Ranolazine

Cat. No.: B123750
CAS No.: 142387-99-3
M. Wt: 427.5 g/mol
InChI Key: XKLMZUWKNUAPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ranolazine, with the molecular formula C24H33N3O4 and a molecular weight of 427.5 g/mol, is a well-characterized anti-ischemic agent . Its primary research value lies in its unique mechanism as a selective inhibitor of the late sodium current (late INa) in cardiac cells . In the context of myocardial ischemia, this late inward sodium current contributes to sodium overload, which in turn leads to dangerous calcium overload via the sodium-calcium exchanger . By blocking late INa, this compound reduces this intracellular sodium and calcium accumulation, which is a key pathway studied for improving diastolic function and reducing myocardial injury . This mechanism is distinct from other antianginal drugs, as it does not rely on reducing heart rate or blood pressure, making it a valuable tool for investigating cardiac metabolism and ion homeostasis . Beyond its core application in researching chronic angina models, this compound's effect on ion channels has also prompted its use in studies exploring certain arrhythmias, such as ventricular tachycardia . The compound is metabolized primarily by the CYP3A4 enzyme . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLMZUWKNUAPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045196
Record name Ranolazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ranolazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

<1 mg/ml, Soluble in dichloromethane, methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, acetone; slightly soluble in ethyl acetate, isopropanol, toluene, ethyl ether; very slightly soluble in water, 1.10e-01 g/L
Record name Ranolazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ranolazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ranolazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to off-white solid

CAS No.

95635-55-5, 142387-99-3
Record name Ranolazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95635-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ranolazine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095635555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranolazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RANOLAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ranolazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RANOLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6IEZ5M406
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ranolazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ranolazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120-124
Record name Ranolazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Biological Activity

Ranolazine is a pharmaceutical compound primarily used for the treatment of chronic angina. Its biological activity is multifaceted, involving various mechanisms that contribute to its therapeutic effects. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound exerts its effects through several key mechanisms:

  • Sodium Channel Inhibition : this compound selectively inhibits late sodium current (I_Na,L) in cardiac myocytes, which reduces intracellular sodium levels and subsequently decreases calcium overload in the heart. This mechanism is crucial for its antianginal effects as it helps to stabilize cardiac function during ischemic events .
  • Potassium Channel Modulation : At higher concentrations, this compound inhibits the rapid delayed rectifier potassium current (I_Kr), which can prolong the action potential duration and QT interval. This effect may contribute to its antiarrhythmic properties .
  • Metabolic Modulation : this compound acts as a metabolic modulator by inhibiting fatty acid oxidation and enhancing glucose oxidation. This shift in substrate utilization is particularly beneficial during ischemia when oxygen supply is limited .
  • Calcium Channel Interaction : Although it has weak direct vasodilatory effects, this compound does exert some influence on L-type calcium channels, contributing to its overall cardiovascular effects .

Pharmacokinetics

This compound demonstrates a unique pharmacokinetic profile:

  • Absorption : It reaches peak plasma concentration within 2 to 6 hours after administration.
  • Distribution : The volume of distribution ranges from 85 to 180 L, indicating extensive tissue binding.
  • Metabolism : Primarily metabolized in the liver by CYP3A4, with over 40 metabolites identified in plasma and more than 100 in urine .

Clinical Efficacy

This compound has been extensively studied for its efficacy in treating chronic angina. A summary of key clinical findings is presented in Table 1.

StudyPopulationInterventionOutcome
MERLIN-TIMI 36Patients with chronic anginaThis compound vs placeboReduced angina episodes and improved exercise tolerance
CARISAPatients with stable anginaThis compound as add-on therapySignificant reduction in angina frequency
ERICAPatients with chronic coronary artery diseaseThis compound vs standard therapyImproved quality of life and reduced nitroglycerin use

Safety Profile

This compound is generally well-tolerated with a favorable safety profile. Common side effects include dizziness, constipation, and nausea. Importantly, it has a low incidence of serious adverse events compared to traditional antianginal therapies .

Case Studies

Several case studies underscore this compound's effectiveness:

  • Case Study 1 : A 65-year-old male with refractory angina experienced significant symptom relief after initiating this compound therapy alongside standard antianginal medications. The patient reported a marked decrease in angina episodes and improved exercise capacity over three months .
  • Case Study 2 : In a cohort of patients with chronic heart failure and angina, this compound administration resulted in enhanced left ventricular function and reduced sympathetic nerve activity, suggesting additional benefits beyond angina control .

Scientific Research Applications

Chronic Stable Angina

Ranolazine is approved as a second-line treatment for chronic stable angina, particularly in patients who do not respond adequately to other antianginal therapies. Clinical trials have demonstrated that this compound improves exercise tolerance and reduces the frequency of angina episodes without significantly affecting heart rate or blood pressure .

Key Studies:

  • MERLIN-TIMI 36 Trial : This large-scale trial evaluated this compound in patients with non-ST elevation acute coronary syndromes. While it did not significantly reduce the composite endpoint of cardiovascular death, myocardial infarction, or recurrent ischemia compared to placebo, it provided insights into its safety profile and potential antiarrhythmic benefits .

Heart Failure

Emerging evidence suggests that this compound may be beneficial in heart failure management. It has been shown to improve left ventricular function and reduce glycosylated hemoglobin levels in diabetic patients with heart failure . Additionally, its ability to modulate intracellular calcium handling may help mitigate some heart failure symptoms.

Arrhythmias

This compound's antiarrhythmic properties are under investigation, particularly its effects on supraventricular and ventricular tachycardia. Studies indicate that it may reduce the incidence of new-onset atrial fibrillation and bradycardic events in patients with acute coronary syndromes .

Case Study 1: Chronic Angina Management

A study involving a cohort of patients with chronic angina demonstrated that those treated with this compound experienced a significant reduction in angina frequency and improved exercise capacity over a 12-week period. The results highlighted this compound's role as an effective adjunct therapy when standard treatments were insufficient .

Case Study 2: Heart Failure Patient

In a clinical trial focusing on heart failure patients with preserved ejection fraction, this compound was administered alongside standard heart failure medications. The results indicated improvements in exercise tolerance and quality of life metrics, suggesting that this compound may enhance treatment outcomes in this population .

Data Tables

Application Indication Key Findings
Chronic Stable AnginaSecond-line treatmentImproved exercise tolerance; reduced angina episodes
Heart FailureAdjunct therapyEnhanced left ventricular function; reduced HbA1c
ArrhythmiasPotential antiarrhythmic useReduced incidence of tachycardia; safe profile

Chemical Reactions Analysis

Metabolic Reactions

Ranolazine undergoes extensive hepatic metabolism, primarily via CYP3A4 (80%) and CYP2D6 (20%) . Over 47 metabolites are identified in human plasma, urine, and feces .

Major Metabolic Pathways :

  • O-Demethylation :

    • Methoxy groups are demethylated to hydroxyl derivatives (e.g., O-desmethyl this compound) .

  • N-Dealkylation :

    • Piperazine ring cleavage produces N-dealkylated metabolites .

  • Oxidation :

    • Phase I oxidation generates hydroxylated intermediates, followed by glucuronidation .

Metabolite Distribution :

MetaboliteEnzyme InvolvedRelative Abundance (%)
O-Desmethyl this compoundCYP3A433%
N-Dealkylated metaboliteCYP2D615%
Hydroxylated derivativesCYP3A4/2D610–20%

Pharmacokinetic Data :

  • Half-life : 7 hours (steady state) .

  • Excretion : 75% renal, 25% fecal .

Reactivity and Stability

This compound exhibits pH-dependent solubility:

  • Freely soluble below pH 4.4 (e.g., in gastric acid) .

  • Sparingly soluble at pH 5.25–6.99 .

Partition Coefficient :

  • LogP = 2.07 ± 0.06 (octanol:water) .

Degradation Reactions :

  • Hydrolysis under acidic conditions breaks amide bonds .

  • Photodegradation forms N-oxide derivatives .

Drug-Drug Interactions

This compound interacts with substrates of CYP3A4 and CYP2D6:

Interaction TypeExample DrugsMechanism
Competitive InhibitionKetoconazole, DiltiazemCYP3A4 inhibition
Metabolic AntagonismCarbamazepine, PhenytoinReduced anticonvulsant effect

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃): Peaks at δ 1.2–3.5 ppm (aliphatic protons), δ 6.7–7.2 ppm (aromatic protons) .

  • HPLC : Retention time = 8.2 min (C18 column, methanol:water = 70:30) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ranolazine vs. Amiodarone

Amiodarone, a class III antiarrhythmic, shares overlapping ion channel targets with this compound, including INa, IKr, and ICa . Both exhibit atrial-selective inhibition of peak INa, which is critical for suppressing atrial fibrillation (AF) triggers . However, amiodarone’s non-selective blockade of multiple channels (e.g., IK1, IKs) and long half-life increase risks of extracardiac toxicity (e.g., thyroid dysfunction, pulmonary fibrosis), whereas this compound lacks these systemic effects . In postoperative AF prevention, this compound showed comparable efficacy to amiodarone but with a superior safety profile, particularly in patients with structural heart disease .

This compound vs. Vernakalant

Vernakalant, an atrial-selective sodium and potassium channel blocker, is used for acute AF conversion. Both drugs suppress delayed afterdepolarizations (DADs) and calcium overload in pulmonary vein sleeves, key drivers of AF . However, vernakalant primarily targets peak INa and ultra-rapid delayed rectifier potassium current (IKur), while this compound’s INaL inhibition provides additional anti-ischemic benefits . Clinically, this compound’s broader therapeutic window and oral bioavailability make it more suitable for chronic management compared to vernakalant’s intravenous use .

This compound vs. Lidocaine

Despite structural similarities, this compound and lidocaine differ in mechanism and clinical application. Lidocaine, a class 1b antiarrhythmic, preferentially binds to inactivated sodium channels, making it effective for ventricular arrhythmias but less selective for atrial tissue . This compound’s INaL inhibition and lipophilicity enable atrial-specific antiarrhythmic effects without lidocaine’s proarrhythmic risks .

This compound vs. Sotalol

While both drugs suppress AF, sotalol’s β-blockade reduces heart rate but increases torsades de pointes risk due to APD prolongation . This compound avoids these limitations by selectively targeting sodium and calcium channels without significant β-adrenergic effects, making it safer in patients with ventricular dysfunction .

Data Table: Comparative Analysis of this compound and Similar Compounds

Parameter This compound Amiodarone Vernakalant Lidocaine Sotalol
Primary Targets INaL, INa, IKr, ICa INa, IKr, ICa, IK1, IKs INa, IKur INa (inactivated state) IKr, β-adrenergic receptors
Atrial Selectivity Yes (INa inhibition) Yes (INa inhibition) Yes (IKur inhibition) No No
Clinical Use Chronic angina, AF suppression Ventricular/atrial arrhythmias Acute AF conversion Ventricular arrhythmias AF, ventricular arrhythmias
Metabolic Effects Reduces HbA1c (~0.6%) None None None None
Key Risks QT prolongation (rare) Thyroid/lung toxicity Hypotension, dysgeusia CNS toxicity, proarrhythmia Torsades de pointes
Advantages No HR/BP effect, anti-ischemic Broad-spectrum efficacy Rapid AF conversion Rapid onset Dual β-blockade + antiarrhythmic

Key Research Findings and Clinical Implications

  • AF Management: this compound suppresses DADs and late-phase 3 early afterdepolarizations (EADs) in pulmonary veins, reducing AF burden in preclinical and clinical studies (e.g., HARMONY trial) .
  • Glycemic Benefits : Post-hoc analyses of randomized trials demonstrate HbA1c reduction in diabetic patients, likely via modulation of hepatic gluconeogenesis or pancreatic glucagon release .
  • modern 500–1000 mg BID regimens) . Subsequent trials (e.g., MARISA, CARISA) confirmed efficacy with extended-release formulations .

Preparation Methods

Piperazine-Mediated Alkylation

A widely adopted method involves the condensation of 2-chloro-N-(2,6-dimethylphenyl)acetamide with 1-(2-methoxyphenoxy)-3-(N-piperazinyl)-2-hydroxypropane under alkaline conditions. Key steps include:

  • Reaction Setup : A mixture of 2-chloro-N-(2,6-dimethylphenyl)acetamide (20 g) and piperazine hydrochloride (37 g) in ethanol is treated with sodium hydroxide to maintain a pH of 11–12.

  • Reflux Conditions : Heating at 80–85°C for 1.5–5 hours facilitates nucleophilic substitution, with TLC monitoring confirming reaction completion.

  • Workup : Acid-base extraction using hydrochloric acid and dichloromethane, followed by crystallization, yields this compound with 85.6% purity and 98.6% HPLC purity.

Table 1: Optimization Parameters for Piperazine Alkylation

ParameterRange/ValueImpact on Yield/Purity
SolventEthanol, TolueneEthanol improves solubility
BaseNaOH, K₂CO₃K₂CO₃ reduces side reactions
Molar Ratio (Piperazine:Acetamide)0.8–1.3:1Excess piperazine enhances conversion
Reaction Time3–5 hoursProlonged time increases yield

Ring-Opening Halogenation Strategy

To circumvent epoxy-related instability, WO2011160396A1 introduced a halogenated intermediate, 1-bromo-3-(2-methoxyphenoxy)-2-propanol , which reacts with N-(2,6-dimethylphenyl)-1-piperazinylacetamide. This method offers three advantages:

  • Enhanced Stability : The brominated intermediate’s lower reactivity minimizes unintended ring-opening side reactions.

  • Simplified Purification : Reduced byproduct formation allows single-step crystallization, achieving 98.9% purity.

  • Scalability : Toluene as a solvent enables reflux at 80°C without decomposition, supporting industrial-scale production.

Key Data :

  • Yield: 74% (3.16 g from 2.6 g starting material).

  • Purity: 98.7% by HPLC.

Solvent and Base Selection in Industrial Processes

Solvent Systems

  • Ethanol-Water Mixtures : Used in initial alkylation steps to dissolve polar intermediates while facilitating acid-base extraction.

  • Toluene-Methanol : Preferred for condensation reactions due to toluene’s high boiling point (110°C) and methanol’s role in final crystallization.

Alkaline Agents

  • Sodium Hydroxide : Provides strong alkalinity for deprotonating piperazine but risks saponification of acetamide.

  • Potassium Carbonate : Mild base that minimizes side reactions, favored in large-scale processes.

Crystallization and Polymorphism Control

Post-synthesis crystallization is critical for eliminating residual solvents and ensuring polymorphic consistency. The ACS Crystal Growth & Design study identified three this compound polymorphs (I, II, III), with Form I being the thermodynamically stable variant. Key findings:

  • Form I : Melting point 118.5°C, solved via single-crystal XRD, adopts a dimeric hydrogen-bonded structure.

  • Metastable Forms II/III : Convert to Form I within days at room temperature, necessitating controlled cooling rates during crystallization.

Industrial Practice : Slow cooling of methanol solutions yields Form I with >99% purity, while rapid quenching produces mixtures requiring re-crystallization .

Q & A

Q. What validated analytical methods are recommended for determining Ranolazine in bulk and dosage forms?

A reverse-phase liquid chromatography (RP-LC) method with UV detection has been validated for specificity, accuracy, and precision. Key parameters include a C18 column, mobile phase of phosphate buffer (pH 3.5)-acetonitrile (60:40), and flow rate of 1.0 mL/min. This method resolves this compound from impurities and excipients, with retention time ~6.2 minutes and linearity in 10–50 μg/mL .

Q. What critical parameters should be prioritized when validating a stability-indicating method for this compound?

Focus on forced degradation studies under acidic/alkaline hydrolysis, oxidative, thermal, and photolytic conditions. Validate specificity by confirming no interference from degradation products, accuracy (98–102% recovery), precision (RSD <2%), and robustness against minor variations in mobile phase pH or column temperature .

Q. How should researchers design a stability study for this compound under ICH guidelines?

Use accelerated (40°C/75% RH for 6 months) and long-term (25°C/60% RH for 12 months) conditions. Assess degradation kinetics via Arrhenius modeling and quantify major degradation products (e.g., oxidative metabolites) using LC-MS/MS .

Q. What reference standards are essential for quantifying this compound in pharmacokinetic studies?

this compound dihydrochloride is the primary reference standard. Secondary standards include its major metabolites (e.g., O-desmethylthis compound) and USP/EP-certified impurities (e.g., process-related intermediates) .

Q. How can researchers formulate focused hypotheses about this compound’s therapeutic efficacy?

Apply the PICOS framework: P opulation (e.g., chronic angina patients), I ntervention (this compound dose regimen), C omparator (placebo/standard antianginals), O utcome (angina frequency reduction), S tudy design (randomized controlled trial). Ensure alignment with gaps identified in clinical trial registries (e.g., ClinicalTrials.gov ) .

Advanced Research Questions

Q. How can contradictions in this compound’s pharmacokinetic data across ethnic populations be resolved?

Use population pharmacokinetic (PopPK) modeling with covariates like CYP2D6 polymorphisms, body weight, and renal function. Bayesian hierarchical models can integrate sparse data from heterogeneous cohorts, while physiologically based pharmacokinetic (PBPK) simulations clarify metabolic enzyme saturation effects .

Q. What in silico strategies predict this compound’s off-target interactions beyond hERG channel inhibition?

Combine molecular docking (e.g., AutoDock Vina) with proteome-wide pharmacophore screening. Validate predictions using patch-clamp electrophysiology for calcium (Cav1.2) and sodium (Nav1.5) channels, and correlate findings with torsadogenic risk scores from FDA’s Comprehensive in Vitro Proarrhythmia Assay (CiPA) .

Q. What advanced statistical methods address nonlinear dose-response relationships in this compound studies?

Apply nonlinear mixed-effects modeling (NONMEM) for dose optimization. For time-to-event outcomes (e.g., angina episodes), use Cox proportional hazards regression with frailty terms to account for inter-individual variability .

Q. How can researchers profile unknown impurities in this compound synthesized via novel routes?

Deploy LC-HRMS with ESI+ ionization and collision-induced dissociation (CID) to fragment impurities. Compare spectral data with synthetic analogs (e.g., regioisomeric aminophenol derivatives) and reference libraries (e.g., mzCloud). Quantify using bracketed calibration with impurity-specific response factors .

Q. What experimental designs elucidate this compound’s pleiotropic effects on cardiac metabolism?

Use Langendorff-perfused rat hearts to measure ATP/ADP ratios via ³¹P-NMR under ischemia-reperfusion. Pair with transcriptomics (RNA-seq) of PPAR-α/PGC-1α pathways and validate via siRNA knockdown in H9c2 cardiomyocytes. Triangulate findings with clinical metabolomics (e.g., plasma acylcarnitines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ranolazine
Reactant of Route 2
Reactant of Route 2
Ranolazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.